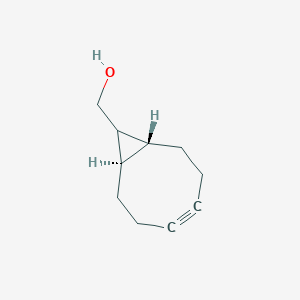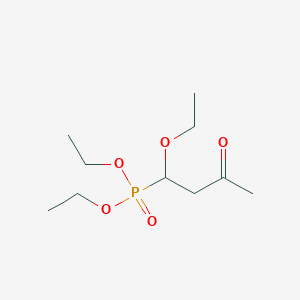
Ethyldibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyldibenzothiophene is an organosulfur compound with the chemical formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with an ethyl group attached to one of the benzene rings. This compound is a derivative of dibenzothiophene and is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyldibenzothiophene can be synthesized through several methods. One common approach involves the reaction of dibenzothiophene with ethylating agents under specific conditions. For example, the reaction of dibenzothiophene with ethyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the ethylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyldibenzothiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride and other reducing agents are employed under controlled conditions to prevent over-reduction.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Biphenyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyldibenzothiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyldibenzothiophene involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound’s sulfur atom plays a crucial role in these interactions, facilitating electron transfer and stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a thiophene ring without the ethyl group.
Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings, lacking the sulfur atom.
Uniqueness
Ethyldibenzothiophene is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This modification enhances its solubility and alters its electronic characteristics, making it suitable for specific applications in materials science and pharmaceuticals .
Eigenschaften
CAS-Nummer |
79313-22-7 |
|---|---|
Molekularformel |
C14H12S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
1-ethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-2-10-6-5-9-13-14(10)11-7-3-4-8-12(11)15-13/h3-9H,2H2,1H3 |
InChI-Schlüssel |
IEFPJOMUXITDSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C3=CC=CC=C3SC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)



![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)





![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)

